molecular formula C21H25NO3 B11932925 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

Cat. No.: B11932925
M. Wt: 339.4 g/mol
InChI Key: UEBBYLJZCHTLEG-LAUBAEHRSA-N
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Description

2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid is a complex organic compound with a unique structure that includes a methoxy group, a phenyl group, and a tetrahydronaphthalene moiety. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid typically involves multiple steps, including the formation of the tetrahydronaphthalene core, introduction of the methoxy group, and subsequent functionalization to introduce the amino and acetic acid groups. Common synthetic routes may involve:

    Formation of the Tetrahydronaphthalene Core: This can be achieved through Diels-Alder reactions or other cycloaddition reactions.

    Introduction of the Methoxy Group: This step often involves methylation reactions using reagents like methyl iodide.

    Functionalization: Introduction of the amino and acetic acid groups can be achieved through reductive amination and ester hydrolysis reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, utilizing continuous flow reactors and other advanced techniques to enhance yield and purity. Flow microreactors, for example, can be used to achieve efficient and sustainable synthesis .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the methoxy group.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like sodium methoxide or other nucleophiles.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxybenzoic acid, while reduction of the carbonyl group can yield alcohol derivatives.

Scientific Research Applications

2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and analgesic properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing downstream signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .

Comparison with Similar Compounds

Similar Compounds

  • 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]propionic acid
  • 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]butyric acid

Uniqueness

Compared to similar compounds, 2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid may exhibit unique properties due to the specific positioning of the methoxy and amino groups, which can influence its reactivity and biological activity .

Properties

Molecular Formula

C21H25NO3

Molecular Weight

339.4 g/mol

IUPAC Name

2-[[(1S,2R)-6-methoxy-1-phenyl-1,2,3,4-tetrahydronaphthalen-2-yl]methyl-methylamino]acetic acid

InChI

InChI=1S/C21H25NO3/c1-22(14-20(23)24)13-17-9-8-16-12-18(25-2)10-11-19(16)21(17)15-6-4-3-5-7-15/h3-7,10-12,17,21H,8-9,13-14H2,1-2H3,(H,23,24)/t17-,21+/m0/s1

InChI Key

UEBBYLJZCHTLEG-LAUBAEHRSA-N

Isomeric SMILES

CN(C[C@@H]1CCC2=C([C@@H]1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Canonical SMILES

CN(CC1CCC2=C(C1C3=CC=CC=C3)C=CC(=C2)OC)CC(=O)O

Origin of Product

United States

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